Cas no 2550693-02-0 (exo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane HCl)

Technical Introduction: exo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane HCl is a bicyclic amine derivative featuring a Boc-protected amino group at the exo-3 position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. The rigid bicyclo[3.3.1]nonane scaffold provides structural stability, while the Boc group offers selective deprotection flexibility for further functionalization. The hydrochloride salt enhances solubility and handling properties. Its well-defined stereochemistry and high purity make it suitable for applications in medicinal chemistry, including the development of receptor-targeting ligands and chiral auxiliaries. The compound is typically characterized by NMR, HPLC, and mass spectrometry to ensure consistency.
exo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane HCl structure
2550693-02-0 structure
Product name:exo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane HCl
CAS No:2550693-02-0
MF:C13H25ClN2O2
MW:276.802802801132
CID:6795048
PubChem ID:162341843

exo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane HCl Chemical and Physical Properties

Names and Identifiers

    • exo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane HCl
    • 2550693-00-8
    • t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride
    • MFCD28893145
    • t-Butyl (3-endo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride
    • 2550693-02-0
    • MFCD28892902
    • t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride, 95%
    • tert-butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride
    • endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane HCl
    • AT24362
    • TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL
    • tert-butyl N-[(1R,5S)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate;hydrochloride
    • Inchi: 1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-11-7-9-5-4-6-10(8-11)14-9;/h9-11,14H,4-8H2,1-3H3,(H,15,16);1H/t9-,10+,11?;
    • InChI Key: VLSUGJHHASGFFX-DIVWUKMWSA-N
    • SMILES: Cl.O(C(C)(C)C)C(NC1C[C@H]2CCC[C@@H](C1)N2)=O

Computed Properties

  • Exact Mass: 276.1604557g/mol
  • Monoisotopic Mass: 276.1604557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 274
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.4Ų

exo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane HCl Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB568705-250mg
t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride, 95%; .
2550693-02-0 95%
250mg
€270.60 2024-08-02
abcr
AB568705-1g
t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride, 95%; .
2550693-02-0 95%
1g
€473.60 2024-08-02

Additional information on exo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane HCl

Exo-3-(Boc-Amino)-9-Azabicyclo[3.3.1]Nonane HCl: A Comprehensive Overview

The compound Exo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane HCl (CAS No: 2550693-02-0) is a significant molecule in the field of organic chemistry and drug discovery. This compound is characterized by its unique bicyclic structure, which includes a bicyclo[3.3.1]nonane framework with an exo-amino group protected by a tert-butoxycarbonyl (Boc) group and a hydrochloric acid (HCl) counterion.

Recent studies have highlighted the importance of such bicyclic structures in medicinal chemistry, particularly in the design of bioactive molecules with improved pharmacokinetic properties. The bicyclo[3.3.1]nonane framework is known for its rigidity and stability, which can enhance the molecule's ability to interact with biological targets such as enzymes or receptors.

The Boc-amino group plays a crucial role in the synthesis and modification of this compound. The Boc protecting group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions, making it ideal for controlling the reactivity of the amino group during chemical transformations.

Research into Exo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane HCl has focused on its potential applications in drug development, particularly as a precursor for more complex molecules or as a building block in medicinal chemistry libraries.

One of the most promising areas of research involving this compound is its role in the development of new antibiotics and antiviral agents.

Furthermore, recent advancements in computational chemistry have allowed researchers to model the interactions of Exo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane HCl with various biological targets, providing insights into its potential therapeutic applications.

In conclusion, Exo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane HCl (CAS No: 2550693-02-0) is a versatile compound with significant potential in organic synthesis and drug discovery.

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(CAS:2550693-02-0)
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